molecular formula C18H12ClF3N4O4 B1662383 Delafloxacin CAS No. 189279-58-1

Delafloxacin

Numéro de catalogue B1662383
Numéro CAS: 189279-58-1
Poids moléculaire: 440.8 g/mol
Clé InChI: DYDCPNMLZGFQTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Delafloxacin, sold under the brand name Baxdela among others, is a fluoroquinolone antibiotic used to treat acute bacterial skin and skin structure infections . It is indicated to treat adults with acute bacterial skin and skin structure infections (ABSSSI) caused by designated susceptible bacteria or adults with community-acquired bacterial pneumonia (CABP) caused by designated susceptible bacteria .


Synthesis Analysis

Delafloxacin is a novel fluoroquinolone chemically distinct from currently marketed fluoroquinolones. The absence of a protonatable substituent confers a weakly acidic character to the molecule . This property results in increased intracellular penetration and enhanced bactericidal activity under acidic conditions that characterize the infectious milieu at a number of sites .


Molecular Structure Analysis

Delafloxacin is the only available anionic (non-zwitterionic) fluoroquinolone. Its unique molecular structure provides improved in vitro activity against most Gram-positive pathogens, including quinolone-resistant strains .


Chemical Reactions Analysis

Delafloxacin is primarily metabolized via glucuronidation (mainly by UGT1A1, UGT1A3 and UGT2B15), with oxidative metabolism representing ≈ 1% .


Physical And Chemical Properties Analysis

Delafloxacin is a novel anionic non-zwitterionic fluoroquinolone that exhibits structural particularities, giving its unique chemical properties, including increased efficiency in acidic conditions, greater activity against Gram-positive pathogens, and dual targeting on both type II topoisomerases .

Applications De Recherche Scientifique

Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)

  • Scientific Field : Medical Microbiology
  • Application Summary : Delafloxacin is used in the treatment of acute bacterial skin and skin structure infections caused by a number of Gram-positive and Gram-negative organisms including MRSA and Pseudomonas aeruginosa .
  • Methods of Application : Delafloxacin is administered orally or intravenously .
  • Results/Outcomes : In Phase III studies, delafloxacin had similar outcomes to comparator regimens for treatment of ABSSSIs, and was well tolerated overall .

Treatment of Community-Acquired Bacterial Pneumonia (CABP)

  • Scientific Field : Pulmonology
  • Application Summary : Delafloxacin has been approved for the treatment of community-acquired bacterial pneumonia .
  • Methods of Application : Delafloxacin is administered orally or intravenously .
  • Results/Outcomes : During phases II and III clinical trials, delafloxacin showed non-inferiority compared to standard-of-care therapy in the treatment of community-acquired bacterial pneumonia .

Treatment of Uncomplicated Gonococcal Infections

  • Scientific Field : Infectious Diseases
  • Application Summary : Several clinical studies have evaluated its indication in the treatment of uncomplicated gonococcal infections .
  • Methods of Application : Delafloxacin is administered orally or intravenously .
  • Results/Outcomes : The results of these studies are not specified in the sources .

Treatment of Gonorrhea

  • Scientific Field : Infectious Diseases
  • Application Summary : Delafloxacin has been used in trials studying the treatment of Gonorrhea .
  • Methods of Application : Delafloxacin is administered orally or intravenously .
  • Results/Outcomes : The results of these studies are not specified in the sources .

Treatment of Hepatic Impairment

  • Scientific Field : Hepatology
  • Application Summary : Delafloxacin has been used in trials studying the treatment of Hepatic Impairment .
  • Methods of Application : Delafloxacin is administered orally or intravenously .
  • Results/Outcomes : The results of these studies are not specified in the sources .

Treatment of Osteomyelitis

  • Scientific Field : Orthopedics
  • Application Summary : Delafloxacin may also be useful in the treatment of osteomyelitis . Osteomyelitis is an infection in a bone. Infections can reach a bone by traveling through the bloodstream or spreading from nearby tissue .
  • Methods of Application : Delafloxacin is administered orally or intravenously .

Safety And Hazards

Delafloxacin is used when other medicines are not suitable. It contains the active substance delafloxacin . Serious adverse events occurred at similar rates in patients treated with delafloxacin vs nonquinolone comparators used to treat ABSSSIs . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Orientations Futures

Due to its enhanced potency in acidic environments, delafloxacin also has the potential to be highly effective in the treatment of pneumonia and urinary tract infections, but future trials are needed to support these indications . Thanks to its overall good tolerance, its broad-spectrum in vitro activity, and its ease of use, it could represent a promising molecule for the treatment of bacterial infections .

Propriétés

IUPAC Name

1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDCPNMLZGFQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172331
Record name Delafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Delafloxacin inhibits the activity of bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II). This interferes with bacterial DNA replication by preventing the relaxation of positive supercoils introduced as part of the elongation process. The resultant strain inhibits further elongation. Delafloxacin exerts concentration-dependent bacteriocidal activity.
Record name Delafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11943
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Delafloxacin

CAS RN

189279-58-1
Record name Delafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189279-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delafloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189279581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11943
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6315412YVF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 3.5 g of N,N-dimethylformamide were added 2.00 g of 1-(6-amino-3,5-difluoropyridine-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 1.00 g of 3-hydroxyazetidine hydrochloride, and 2.00 g of N-methylpyrrolidine together with 0.2 ml of ethanol, and the mixture was stirred at 85° C. for 10 minutes. The solvent and the like were distilled off under reduced pressure. After adding 10 ml. of ethanol to the residue, the mixture was heated under reflux for 10 minutes and allowed to cool, and the precipitate was collected by filtration and washed with ethanol and diisopropylether successively to obtain 2.10 g of the title compound as a pale yellow powder.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
1-(6-amino-3,5-difluoropyridine-2-yl)-8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1nc(-n2cc(C(=O)O)c(=O)c3cc(F)c(F)c(Cl)c32)c(F)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Delafloxacin
Reactant of Route 2
Delafloxacin
Reactant of Route 3
Reactant of Route 3
Delafloxacin
Reactant of Route 4
Reactant of Route 4
Delafloxacin
Reactant of Route 5
Delafloxacin
Reactant of Route 6
Delafloxacin

Citations

For This Compound
2,910
Citations
JC Cho, MP Crotty, BP White… - … : The Journal of Human …, 2018 - Wiley Online Library
Delafloxacin is a new fluoroquinolone … use of delafloxacin is not recommended for patients on hemodialysis or with end‐stage renal disease ( eGFR < 15 ml/min/1.73 m 2 ). Delafloxacin …
FJ Candel, M Peñuelas - Drug design, development and therapy, 2017 - Taylor & Francis
Delafloxacin (DLX) is a new fluoroquinolone pending approval, which has shown a good in vitro and in vivo activity against major pathogens associated with skin and soft tissue …
Number of citations: 67 www.tandfonline.com
SCJ Jorgensen, NJ Mercuro, SL Davis… - Infectious Diseases and …, 2018 - Springer
… to describe the unique properties of delafloxacin and define its potential role in therapy. The purpose of this article is to review available data pertaining to delafloxacin’s biochemistry, …
Number of citations: 85 link.springer.com
JM Remy, CA Tow-Keogh, TS McConnell… - Journal of …, 2012 - academic.oup.com
… delafloxacin resistance frequencies for the MRSA strains were 2 × 10 −9 to <9.5 × 10 −11 . Delafloxacin … Some delafloxacin-selected mutants showed a fitness cost when co-cultured …
Number of citations: 136 academic.oup.com
BT Mogle, JM Steele, SJ Thomas… - Journal of …, 2018 - academic.oup.com
… In Phase III studies, delafloxacin had similar outcomes to comparator regimens for … FQs, delafloxacin is available in both intravenous and oral formulations, but differs in that delafloxacin …
Number of citations: 63 academic.oup.com
J Shiu, G Ting, TKL Kiang - European Journal of Drug Metabolism and …, 2019 - Springer
Delafloxacin has recently received approval by the US Food and Drug Administration for the treatment of acute bacterial skin and skin structure infections. This article provides a …
Number of citations: 22 link.springer.com
PM Tulkens, F Van Bambeke… - Clinical Infectious …, 2019 - academic.oup.com
… Among the newly approved agents, the anionic fluoroquinolone delafloxacin uniquely shows … We review some of the pertinent data about the key features of delafloxacin to provide a …
Number of citations: 56 academic.oup.com
M Bassetti, P Della Siega, D Pecori… - Expert Opinion on …, 2015 - Taylor & Francis
… report the microbiological spectrum of activity of delafloxacin as well as its pharmacokinetic … Expert opinion: The profile of delafloxacin offers several advantages. Delafloxacin presents a …
Number of citations: 42 www.tandfonline.com
T Lodise, R Corey, D Hooper… - Open Forum Infectious …, 2018 - academic.oup.com
… safety database of delafloxacin with a special emphasis on the incidence of adverse events of special interest (AESIs) across clinical studies involving delafloxacin conducted to date. …
Number of citations: 35 academic.oup.com
A Markham - Drugs, 2017 - Springer
… Delafloxacin (Baxdela™) is a fluoroquinolone antibacterial with activity against both gram-… This article summarizes the milestones in the development of delafloxacin leading to this …
Number of citations: 46 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.